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Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzamide

Cat. No.: B1442344

An In-depth Technical Guide to 3-Bromo-2-
methoxybenzamide

Introduction: Unveiling the Potential of a Key
Synthetic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and
synthesis of novel molecular entities are paramount. Substituted benzamides represent a
privileged scaffold, forming the core of numerous approved pharmaceuticals and clinical
candidates. This guide focuses on a specific, highly versatile intermediate: 3-Bromo-2-
methoxybenzamide (CAS Number: 791136-88-4).

This document serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development. It will provide an in-depth exploration of the chemical
structure, synthesis, and physicochemical properties of 3-Bromo-2-methoxybenzamide.
Furthermore, this guide will delve into its potential applications as a strategic building block in
the synthesis of complex molecular architectures, particularly within the framework of fragment-
based drug discovery. The strategic placement of the bromo and methoxy functionalities on the
benzamide core offers a unique combination of steric and electronic properties, making it a
valuable tool for fine-tuning molecular interactions with biological targets.

Molecular Identity and Physicochemical Properties
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3-Bromo-2-methoxybenzamide is a substituted aromatic amide with the molecular formula
CsHsBrNO:2. The presence of a bromine atom at the 3-position and a methoxy group at the 2-
position of the benzene ring, ortho to the carboxamide group, dictates its reactivity and
potential for further chemical modification.

Chemical Structure:
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Figure 1. Chemical Structure of 3-Bromo-2-methoxybenzamide

A summary of its key physicochemical properties is presented in the table below.

Property Value Source

CAS Number 791136-88-4 N/A

Molecular Formula CsHsBrNO2 N/A

Molecular Weight 230.06 g/mol N/A
White to off-white solid

Appearance ] N/A
(predicted)

Soluble in organic solvents

such as methanol, ethanol,

Solubility _ N/A
and dichloromethane
(predicted)
Melting Point Not available N/A
Boiling Point Not available N/A
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Strategic Synthesis of 3-Bromo-2-
methoxybenzamide

The most logical and commonly employed synthetic route to 3-Bromo-2-methoxybenzamide
involves the amidation of its corresponding carboxylic acid precursor, 3-Bromo-2-
methoxybenzoic acid. This precursor is a versatile intermediate in its own right, often utilized in
cross-coupling reactions.[1][2]

The conversion of a carboxylic acid to a primary amide can be achieved through several
reliable methods. A common and effective approach involves the activation of the carboxylic
acid followed by reaction with an ammonia source.

Experimental Protocol: Synthesis via Acid Chloride
Formation

This two-step protocol is a robust method for the preparation of 3-Bromo-2-
methoxybenzamide from 3-Bromo-2-methoxybenzoic acid.

Step 1: Formation of 3-Bromo-2-methoxybenzoyl chloride

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a
nitrogen atmosphere, suspend 3-Bromo-2-methoxybenzoic acid (1.0 eq) in an excess of
thionyl chloride (SOCI2) (e.g., 5-10 eq).

e Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

o Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The
progress of the reaction can be monitored by the cessation of gas (HCI and SO:2) evolution.

o After completion, allow the mixture to cool to room temperature.

» Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-2-
methoxybenzoyl chloride, a pale-yellow oil or low-melting solid, can be used in the next step
without further purification.

Step 2: Amidation to form 3-Bromo-2-methoxybenzamide
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Dissolve the crude 3-Bromo-2-methoxybenzoyl chloride from Step 1 in a suitable anhydrous
aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a
nitrogen atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 eq) or bubble ammonia
gas through the solution with vigorous stirring.

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium
bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

Purify the crude 3-Bromo-2-methoxybenzamide by recrystallization from a suitable solvent
system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica
gel.

Synthesis Workflow Diagram
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Starting Material Reagents for Step 1

3-Bromo-2-methoxybenzoic Acid el Clriloiee ($0C2)

cat. DMF
Acid Chloride
Formation
Intermediate Reagents for Step 2
3-Bromo-2-methoxybenzoyl chloride Ammonia (NHs)
Amidation

Final Product

3-Bromo-2-methoxybenzamide

Click to download full resolution via product page

Caption: Synthetic pathway to 3-Bromo-2-methoxybenzamide.

Spectroscopic Characterization

While specific, published spectra for 3-Bromo-2-methoxybenzamide are not readily available
in public databases, the expected spectroscopic data can be predicted based on its structure
and data from analogous compounds.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

The *H NMR spectrum is expected to show distinct signals for the aromatic protons, the
methoxy protons, and the amide protons.
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» Aromatic Protons (3H): These will appear in the range of d 7.0-8.0 ppm. The substitution
pattern will lead to a specific splitting pattern (likely a triplet and two doublets or a more
complex multiplet).

o Methoxy Protons (3H): A sharp singlet is expected around 6 3.8-4.0 ppm.

» Amide Protons (2H): Two broad singlets, corresponding to the two non-equivalent amide
protons, are expected in the region of & 5.5-7.5 ppm. The chemical shift of these protons can
be highly variable and dependent on the solvent and concentration.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

The 3C NMR spectrum will provide information on the carbon framework of the molecule.
o Carbonyl Carbon (C=0): A signal in the downfield region, typically around & 165-170 ppm.

o Aromatic Carbons (6C): Six distinct signals are expected in the range of d 110-160 ppm. The
carbon attached to the bromine will be shifted to a higher field compared to the others, while
the carbon attached to the methoxy group will be shifted downfield.

¢ Methoxy Carbon (-OCHs): A signal around & 55-60 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the
molecule.

N-H Stretching: Two distinct bands in the region of 3400-3100 cm~1, characteristic of a
primary amide.

C=0 Stretching (Amide | band): A strong, sharp absorption band around 1680-1640 cm~1,

N-H Bending (Amide Il band): An absorption band around 1640-1550 cm~1.

C-O Stretching (Aryl ether): A strong band in the region of 1275-1200 cm~1.

C-Br Stretching: A band in the fingerprint region, typically below 600 cm~2.
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Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

e Molecular lon Peak (M*): The mass spectrum will show a characteristic isotopic pattern for a
bromine-containing compound, with two peaks of nearly equal intensity at m/z 230 and 232,
corresponding to the 7°Br and 81Br isotopes.

Applications in Drug Discovery and Development

Substituted benzamides are a cornerstone of many drug discovery programs. The specific
structural features of 3-Bromo-2-methoxybenzamide make it a valuable building block for
several reasons:

» Fragment-Based Drug Discovery (FBDD): With a molecular weight under 300 Da, 3-Bromo-
2-methoxybenzamide fits the criteria for a molecular fragment.[3][4] The benzamide moiety
itself is a known pharmacophore that can form key hydrogen bond interactions with protein
targets.[3] The bromine and methoxy groups provide vectors for synthetic elaboration,
allowing for the rapid generation of analog libraries to explore structure-activity relationships
(SAR).[5]

o Versatile Synthetic Handle: The bromine atom is a versatile functional group that can
participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and
Buchwald-Hartwig amination.[1] This allows for the introduction of diverse aryl, alkyl, or
amino substituents at the 3-position, enabling the exploration of different chemical spaces.

e Modulation of Physicochemical Properties: The methoxy group can act as a hydrogen bond
acceptor and influences the electronic properties of the aromatic ring. Its presence can also
impact the conformation of the molecule and its metabolic stability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-2-methoxybenzamide is not widely
available, general precautions for handling similar brominated aromatic compounds should be
followed. These compounds are generally considered to be irritants and may be harmful if
swallowed or inhaled.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1442344?utm_src=pdf-body
https://www.benchchem.com/product/b1442344?utm_src=pdf-body
https://www.benchchem.com/product/b1442344?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6024353/
https://www.medchemexpress.com/screening-library-fbdd.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6024353/
https://chemrxiv.org/engage/chemrxiv/article-details/6829f0e750018ac7c5dbc187
https://www.nbinno.com/article/pharmaceutical-intermediates/mastering-organic-synthesis-with-3-bromo-2-methoxybenzoic-acid-chemists-guide-uq
https://www.benchchem.com/product/b1442344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

General Safety Precautions:

o Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety
goggles, and chemical-resistant gloves.[6][7]

¢ Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume
hood.[6]

» Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Wash hands thoroughly
after handling.

e Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

» Disposal: Dispose of the chemical and its container in accordance with local, regional, and
national regulations.

First Aid Measures:

In case of skin contact: Wash off immediately with plenty of soap and water.[7]

In case of eye contact: Rinse cautiously with water for several minutes.[6]

If inhaled: Move the person to fresh air.[6]

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

3-Bromo-2-methoxybenzamide is a strategically important synthetic intermediate with
significant potential in drug discovery and medicinal chemistry. Its well-defined structure,
accessible synthesis from its corresponding benzoic acid, and the versatile reactivity of its
functional groups make it an attractive building block for the construction of complex and
diverse molecular libraries. As the principles of fragment-based drug discovery continue to
guide the development of novel therapeutics, the utility of well-characterized and strategically
functionalized fragments like 3-Bromo-2-methoxybenzamide will undoubtedly continue to
grow. This guide provides a foundational understanding of this compound, empowering
researchers to leverage its potential in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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